2-[3-(Trifluoromethyl)phenyl]propanal is an organic compound with the molecular formula C10H9F3O. This compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to a propanal moiety. Its unique structure contributes to its significant reactivity and utility in various chemical applications, particularly in organic synthesis and medicinal chemistry. The compound is classified under aldehydes and is recognized for its role as an intermediate in the synthesis of pharmaceuticals, especially in the production of drugs like cinacalcet, which is used to treat secondary hyperparathyroidism and hypercalcemia .
The synthesis of 2-[3-(Trifluoromethyl)phenyl]propanal can be achieved through several methods, with the following being notable:
The molecular structure of 2-[3-(Trifluoromethyl)phenyl]propanal consists of:
2-[3-(Trifluoromethyl)phenyl]propanal can undergo various chemical reactions:
Reaction Type | Reagents Used | Conditions |
---|---|---|
Oxidation | Potassium permanganate, Chromium trioxide | Acidic or basic medium |
Reduction | Sodium borohydride, Lithium aluminum hydride | THF or ethanol |
Substitution | Thionyl chloride, Phosphorus tribromide | Reflux conditions |
The mechanism of action for 2-[3-(Trifluoromethyl)phenyl]propanal primarily involves its interaction with biological targets due to the lipophilicity imparted by the trifluoromethyl group. This enhances its ability to penetrate lipid membranes and interact with proteins, potentially altering membrane fluidity and protein function. It is particularly relevant in studies involving enzyme-catalyzed reactions and as a probe for biological pathways .
The compound exhibits high gastrointestinal absorption and permeability across the blood-brain barrier, making it an interesting candidate for further pharmacological studies .
2-[3-(Trifluoromethyl)phenyl]propanal has several applications across various fields:
2-[3-(Trifluoromethyl)phenyl]propanal (CAS: 1034094-54-6) is an organofluorine compound with the molecular formula C₁₀H₉F₃O and a molecular weight of 202.17 g/mol. Its IUPAC name explicitly describes the branched aldehyde functionality at the benzylic position (propanal) and the meta-substituted trifluoromethyl group on the aromatic ring. The structural specificity is further captured in alternative chemical names such as α-Methyl-3-(trifluoromethyl)benzeneacetaldehyde, emphasizing the alpha-methyl branching adjacent to the aldehyde group [1] [2].
Key structural features include:
Table 1: Structural Variants of Trifluoromethyl-Substituted Propanal Derivatives
Compound Name | CAS Number | Molecular Formula | Structural Distinction |
---|---|---|---|
2-[3-(Trifluoromethyl)phenyl]propanal | 1034094-54-6 | C₁₀H₉F₃O | Aldehyde at benzylic C with α-methyl |
3-[3-(Trifluoromethyl)phenyl]propanal | 21172-41-8 | C₁₀H₉F₃O | Aldehyde at terminal C (no α-methyl) |
2-[3-fluoro-5-(trifluoromethyl)phenyl]propanal | 2228136-27-2 | C₁₀H₈F₄O | Additional fluorine at meta position |
The synthesis of 2-[3-(Trifluoromethyl)phenyl]propanal emerged as a response to the demand for fluorinated building blocks in pharmaceutical chemistry. Early routes relied on stoichiometric reagents, such as chromium-based oxidations of the corresponding alcohol or Rosenmund reductions of acyl chlorides. These methods faced limitations in functional group tolerance and generated heavy metal waste [1] [9].
The 2000s saw a shift toward catalytic methodologies:
This compound is indispensable in synthesizing Cinacalcet HCl, a calcimimetic agent for hyperparathyroidism. Its α-methyl aldehyde group undergoes reductive amination with naphthylethylamine to form Cinacalcet’s secondary amine backbone [2] [9]. Regulatory agencies (EMA, FDA) mandate rigorous characterization of this intermediate due to its impact on drug purity:
Table 2: Synthetic Applications in Drug Development
Application | Process | Significance |
---|---|---|
Cinacalcet HCl synthesis | Reductive amination with (R)-1-(1-naphthyl)ethylamine | Forms chiral amine core of the drug |
Impurity reference standard | Spiking studies in HPLC methods | Qualifies Cinacalcet aldehyde-related impurities |
Commercial GMP production | Supplied under argon at -20°C | Ensures stability for large-scale manufacturing |
The trifluoromethyl group’s metabolic stability and membrane permeability underscore this intermediate’s utility beyond Cinacalcet, including protease inhibitors and kinase modulators under preclinical investigation [2] [9].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1